molecular formula C16H19NO2 B2991569 N-(1-(furan-3-yl)propan-2-yl)-3-phenylpropanamide CAS No. 1795194-54-5

N-(1-(furan-3-yl)propan-2-yl)-3-phenylpropanamide

Cat. No. B2991569
CAS RN: 1795194-54-5
M. Wt: 257.333
InChI Key: TVAKAPNVPAWXMJ-UHFFFAOYSA-N
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Description

N-(1-(furan-3-yl)propan-2-yl)-3-phenylpropanamide, also known as FPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPP is a member of the phenylpropanoid family and is synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Characterization

N-(1-(furan-3-yl)propan-2-yl)-3-phenylpropanamide and its derivatives are involved in various synthesis and characterization studies. For instance, the synthesis and biological evaluation of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives indicate high yield and purity, showing potential in antibacterial and antifungal activities (Loganathan Velupillai, M. Shingare, D.V.Mane, 2015).

Biological Interactions

The compound and its analogs have been studied for their interactions with biological systems. For example, furamidine, a compound with structural similarity to N-(1-(furan-3-yl)propan-2-yl)-3-phenylpropanamide, shows tighter DNA binding and is effective against certain pathogens (C. Laughton, F. Tanious, C. M. Nunn, D. Boykin, W. Wilson, S. Neidle, 1995).

Antimicrobial Activity

Compounds derived from N-(1-(furan-3-yl)propan-2-yl)-3-phenylpropanamide have shown promising antimicrobial properties. Pyrazole and imidazole derivatives have been synthesized and screened for antimicrobial activity (A. Idhayadhulla, R. Kumar, Nasser Abdul, 2012).

Antiparasitic Potential

Phenyl-substituted furamidine, an analog of N-(1-(furan-3-yl)propan-2-yl)-3-phenylpropanamide, has shown increased antiparasitic activity against Trypanosoma cruzi and Leishmania amazonensis (E. D. de Souza, A. Lansiaux, C. Bailly, W. Wilson, Q. Hu, D. Boykin, M. M. Batista, T. Araújo-Jorge, M. N. Soeiro, 2004).

Pharmacological Evaluation

There is ongoing research on the design, synthesis, and pharmacological evaluation of novel derivatives of this compound for various applications, including antidepressant and antianxiety activities (J. Kumar, G. Chawla, M. Akhtar, Kapendra Sahu, V. Rathore, S. Sahu, 2017).

Enzymatic Polymerization

Research has also explored the enzymatic polymerization of derivatives such as Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides, showcasing their potential as sustainable alternatives to polyphthalamides (Yi Jiang, Dina Maniar, A. Woortman, G. A. V. Alberda van Ekenstein, K. Loos, 2015).

properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-13(11-15-9-10-19-12-15)17-16(18)8-7-14-5-3-2-4-6-14/h2-6,9-10,12-13H,7-8,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAKAPNVPAWXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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